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Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of In-Silico Predicted Properties of 5-Chloro-2-ethoxybenzaldehyde and Structurally Related

Alternatives.

In the early stages of drug discovery and development, the in-silico prediction of a compound's

physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

properties is a critical step. This computational screening allows for the early identification of

potentially promising candidates and the filtering out of those with unfavorable characteristics,

thus saving significant time and resources. This guide provides a comparative analysis of the

in-silico predicted properties of 5-Chloro-2-ethoxybenzaldehyde against two structurally

similar aromatic aldehydes: 2-ethoxybenzaldehyde and 5-chlorobenzaldehyde. The data

presented herein is generated using the well-established SwissADME web tool, offering a

valuable resource for researchers working with these and similar chemical scaffolds.

Comparative Analysis of Physicochemical
Properties
The physicochemical properties of a molecule are fundamental to its behavior in a biological

system, influencing everything from solubility and permeability to its ability to interact with target

proteins. The following table summarizes the key in-silico predicted physicochemical

descriptors for 5-Chloro-2-ethoxybenzaldehyde and its selected alternatives.
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Property
5-Chloro-2-
ethoxybenzaldehyd
e

2-
Ethoxybenzaldehy
de

5-
Chlorobenzaldehyd
e

Molecular Formula C₉H₉ClO₂ C₉H₁₀O₂ C₇H₅ClO

Molecular Weight 184.62 g/mol 150.17 g/mol 140.57 g/mol

LogP (Consensus) 2.85 2.29 2.15

Water Solubility

(LogS)

-3.13 (Moderately

soluble)
-2.57 (Soluble) -2.31 (Soluble)

Topological Polar

Surface Area (TPSA)
26.30 Å² 26.30 Å² 17.07 Å²

Number of Rotatable

Bonds
3 3 1

Hydrogen Bond

Acceptors
2 2 1

Hydrogen Bond

Donors
0 0 0

In-Silico ADMET Prediction Comparison
The ADMET profile of a drug candidate is a primary determinant of its clinical success. Early-

stage prediction of these properties is crucial for mitigating the risk of late-stage failures. The

table below presents a comparative overview of the predicted ADMET properties for the three

compounds.
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ADMET Property
5-Chloro-2-
ethoxybenzaldehyd
e

2-
Ethoxybenzaldehy
de

5-
Chlorobenzaldehyd
e

Gastrointestinal

Absorption
High High High

Blood-Brain Barrier

Permeant
Yes Yes Yes

P-glycoprotein

Substrate
No No No

CYP1A2 Inhibitor Yes Yes No

CYP2C19 Inhibitor Yes No No

CYP2C9 Inhibitor Yes No No

CYP2D6 Inhibitor No No No

CYP3A4 Inhibitor Yes No No

Lipinski's Rule of Five

Violations
0 0 0

Bioavailability Score 0.55 0.55 0.55

Experimental Protocols
In-Silico Prediction of Physicochemical and ADMET Properties using SwissADME

This protocol outlines the methodology for obtaining in-silico predictions for small molecules

using the SwissADME web tool.[1]

Molecule Input:

Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[1]

Input the chemical structure of the molecule of interest. This can be done by:

Drawing the structure using the provided molecular editor.
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Pasting a SMILES (Simplified Molecular Input Line Entry System) string into the input

box.

Uploading a file containing the molecular structure.

For this guide, the following SMILES strings were used:

5-Chloro-2-ethoxybenzaldehyde: CCOC1=C(C=C(Cl)C=C1)C=O

2-Ethoxybenzaldehyde: CCOC1=CC=CC=C1C=O

5-Chlorobenzaldehyde: C1=CC(=CC=C1C=O)Cl

Execution of Prediction:

After inputting the molecule, initiate the calculation by clicking the "Run" or equivalent

button on the web interface.

The tool will process the input and compute a range of physicochemical and ADMET

properties.[1]

Data Collection and Interpretation:

The results are typically presented in a comprehensive report.

Collect the desired quantitative data from the "Physicochemical Properties" and

"Pharmacokinetics" sections.[1]

Analyze the "Drug-Likeness" section to evaluate the compound against established filters

like Lipinski's rule of five.[1]

Review the "Medicinal Chemistry" section for predictions on properties such as P-

glycoprotein substrate status and cytochrome P450 inhibition.[1]

The "Bioavailability Score" provides a composite estimation of the overall drug-likeness.[1]

Visualizing the In-Silico Prediction Workflow
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The following diagram illustrates the general workflow for in-silico property prediction in the

early stages of drug discovery.

Input

Prediction Engine (e.g., SwissADME)

Output & Analysis

Molecule Structure
(SMILES, Sketch, File)

Physicochemical
Properties

ADMET
Properties

Data Tables

Drug-Likeness Evaluation
(e.g., Lipinski's Rules)

Lead Candidate
Selection/Optimization

Click to download full resolution via product page

Caption: Workflow for in-silico prediction of molecular properties.

In conclusion, the in-silico data presented in this guide offers a valuable starting point for

researchers interested in 5-Chloro-2-ethoxybenzaldehyde and related compounds. The

comparative analysis highlights subtle but potentially significant differences in their predicted
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physicochemical and ADMET profiles, which can inform initial lead selection and optimization

strategies in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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